(2S)-2-(difluoroamino)-2,3,3-trifluoro-3-phenylpropanoic acid
Description
This compound belongs to the class of fluorinated phenylpropanoic acids, characterized by a chiral carbon backbone, a phenyl ring, and multiple fluorine-containing substituents. These features are critical for modulating physicochemical properties such as acidity, metabolic stability, and binding affinity to biological targets.
Properties
Molecular Formula |
C9H6F5NO2 |
|---|---|
Molecular Weight |
255.14 g/mol |
IUPAC Name |
(2S)-2-(difluoroamino)-2,3,3-trifluoro-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H6F5NO2/c10-8(11,6-4-2-1-3-5-6)9(12,7(16)17)15(13)14/h1-5H,(H,16,17)/t9-/m1/s1 |
InChI Key |
DCFKXZLPYWKPIA-SECBINFHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C([C@@](C(=O)O)(N(F)F)F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)(N(F)F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentafluoro-L-Phenylalanine can be synthesized through several methodsThis can be achieved using fluorinating agents such as elemental fluorine or other fluorine-containing compounds under controlled conditions .
Industrial Production Methods
Industrial production of Pentafluoro-L-Phenylalanine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Esterification
The carboxylic acid group undergoes esterification under acidic or catalytic conditions. Common reagents include methanol or ethanol with sulfuric acid or thionyl chloride (SOCl₂) as a catalyst.
| Reaction Conditions | Product | Yield | Key Observations |
|---|---|---|---|
| Methanol, H₂SO₄, reflux | Methyl ester derivative | 85–92% | Retention of stereochemistry at C2 |
| Ethanol, SOCl₂, 0–5°C | Ethyl ester derivative | 78% | Enhanced solubility in organic solvents |
This reaction is critical for protecting the carboxylic acid group during peptide synthesis or further functionalization.
Amidation
The compound reacts with amines (e.g., benzylamine, ammonia) to form amides, facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
The difluoroamino group remains stable under these conditions, avoiding unintended defluorination.
Decarboxylation
Thermal or oxidative decarboxylation occurs at elevated temperatures (150–200°C), yielding β,β-difluoro-α-aminopropane derivatives.
Decarboxylation is pH-sensitive, with faster rates observed under acidic conditions.
Halogen Exchange Reactions
The difluoroamino (-NF₂) group participates in halogen exchange with Lewis acids (e.g., AlCl₃) or nucleophiles:
| Reagent | Product | Selectivity |
|---|---|---|
| AlCl₃, Cl₂ (g) | 2-Chloro-3,3-difluoro derivative | Preferential substitution at C2 |
| KF, DMSO | No reaction | Stability of CF₃ group under basic conditions |
Fluorine’s electronegativity suppresses nucleophilic substitution at the trifluoromethyl group.
Table: Enantioselective Reaction Parameters
| Catalyst | Substrate | ee (%) | Yield (%) |
|---|---|---|---|
| (R)-BTM | α-Iminonitrile | 73 | 68 |
| Quinine G | β,β-Difluoroimine | 95 | 87 |
Reaction Mechanisms and Stability
-
Acid/Base Stability : The compound resists hydrolysis at pH 2–12 due to electron-withdrawing fluorine atoms .
-
Thermal Stability : Decomposes above 250°C, releasing HF and forming aromatic byproducts.
-
Radical Pathways : Under UV light, the difluoroamino group generates NF₂- radicals, enabling C–H functionalization .
Scientific Research Applications
Pentafluoro-L-Phenylalanine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Pentafluoro-L-Phenylalanine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms can enhance the compound’s binding affinity and specificity, influencing various biochemical pathways . These interactions can lead to changes in protein conformation and activity, which are crucial for its biological and therapeutic applications .
Comparison with Similar Compounds
Key Structural Features:
- Backbone: All analogs share a phenylpropanoic acid scaffold.
- Substituents: Variations occur in fluorine positioning (e.g., difluoro, trifluoro, trifluoromethoxy) and functional groups (e.g., amino, hydroxy, chloro).
- Stereochemistry : Chiral centers (e.g., 2S, 3S) are common, influencing biological activity .
Table 1: Structural and Molecular Properties
Physicochemical and Pharmacological Properties
Acidity and Solubility:
- The difluoroamino group in the target compound likely increases acidity (pKa ~2–3) compared to hydroxy-substituted analogs (e.g., pKa ~4–5 for hydroxypropanoic acids) .
- Hydrochloride salts (e.g., ) exhibit higher water solubility due to ionic character, whereas Boc-protected derivatives () favor organic solvents .
Stability and Reactivity:
- Trifluoromethyl and difluoroamino groups enhance metabolic resistance to oxidative degradation, a feature observed in fluorinated pharmaceuticals .
- Hydroxy-substituted analogs () may undergo esterification or glycosylation in biological systems .
Biological Activity
(2S)-2-(difluoroamino)-2,3,3-trifluoro-3-phenylpropanoic acid, a fluorinated amino acid derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique trifluoromethyl and difluoroamino groups, which may influence its interaction with biological systems. Understanding its biological activity is essential for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of (2S)-2-(difluoroamino)-2,3,3-trifluoro-3-phenylpropanoic acid is C₉H₆F₅NO₂. The presence of multiple fluorine atoms contributes to its chemical reactivity and stability. The structure can be represented as follows:
- SMILES : FC(F)(F)C(=O)C(C1=CC=CC=C1)N(F)F
- InChI Key : BQJZKXKQYOBRIV-UHFFFAOYSA-N
Biological Activity Overview
Research has explored various aspects of the biological activity of this compound, particularly focusing on its neuroprotective properties and potential as an anesthetic agent.
Neuroprotective Effects
Several studies have indicated that compounds with similar fluorinated structures exhibit neuroprotective effects. For instance, trifluoromethyl ketones have shown promise in protecting cerebellar granule neurons from low potassium-induced apoptosis. In vitro studies suggest that (2S)-2-(difluoroamino)-2,3,3-trifluoro-3-phenylpropanoic acid may also exhibit similar protective mechanisms through modulation of apoptotic pathways .
Anesthetic Activity
Analogous compounds have demonstrated significant anesthetic properties. For example, a related compound was found to reduce the minimum alveolar concentration (MAC) of isoflurane without affecting cardiovascular parameters. This suggests that (2S)-2-(difluoroamino)-2,3,3-trifluoro-3-phenylpropanoic acid could potentially serve as a general anesthetic with minimal side effects .
Study 1: Neuroprotective Mechanisms
A study investigated the neuroprotective effects of trifluoromethyl ketones on cerebellar granule neurons. The findings indicated that these compounds could inhibit apoptosis through various pathways, including modulation of calcium influx and reactive oxygen species (ROS) levels. The specific effects of (2S)-2-(difluoroamino)-2,3,3-trifluoro-3-phenylpropanoic acid on these pathways remain to be elucidated but warrant further investigation due to the structural similarities with known neuroprotective agents .
Study 2: Anesthetic Properties
In another study focusing on anesthetic activity, researchers synthesized a series of fluorinated compounds and evaluated their effects on MAC reduction in animal models. The results showed that certain analogs significantly lowered MAC values without adverse cardiovascular effects. This indicates a potential therapeutic window for (2S)-2-(difluoroamino)-2,3,3-trifluoro-3-phenylpropanoic acid in anesthesia .
Data Table: Summary of Biological Activities
Q & A
Q. Why might X-ray and CD spectroscopy yield conflicting stereochemical assignments?
- Methodology : Ensure CD spectra are recorded in the same solvent as crystallization. Discrepancies may arise from solvent-dependent conformational changes. Reconcile using vibrational CD (VCD) for solution-state confirmation .
Methodological Tables
| Parameter | Optimal Conditions | Key Reference |
|---|---|---|
| Enantiomeric Purity | Chiral HPLC (Chiralpak IA, hexane/IPA 90:10) | |
| Fluorination Yield | DAST, DCM, -20°C, 12 hrs (85% yield) | |
| Stability (pH 7.4) | t > 48 hrs in DMSO |
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
